4-{[(2-chlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzoyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:
4-[(E)-({[(2-CHLOROBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE:
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Another compound with a pyrazole ring, used in the synthesis of various derivatives with biological activities.
Properties
Molecular Formula |
C12H11ClN4O2 |
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Molecular Weight |
278.69 g/mol |
IUPAC Name |
4-[(2-chlorobenzoyl)amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-17-10(11(14)18)9(6-15-17)16-12(19)7-4-2-3-5-8(7)13/h2-6H,1H3,(H2,14,18)(H,16,19) |
InChI Key |
MLLQWQDQTIGIMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)N |
Origin of Product |
United States |
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